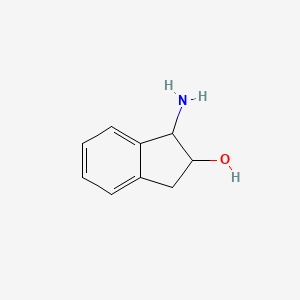

1-Amino-2-indanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Amino-2-indanol involves various strategies, highlighting the compound's versatility and the synthetic chemists' ingenuity. For instance, (Kim, An, & Ko, 2006) detailed the enantioselective synthesis of cis-1-Amino-2-indanol, emphasizing the control over the stereocenters during the synthesis. Another approach by (Yun et al., 2006) employed enantioselective enzymatic reactions, showcasing the use of lipase and transaminase for the synthesis of both trans- and cis-1-Amino-2-indanol with high diastereomeric and enantiomeric excesses.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Asymmetric Reductions and Catalysis : 1-Amino-2-indanol is utilized in asymmetric reductions, serving as a vital source for an orally active HIV-1 protease inhibitor, Indinavir. It's also used as a chiral ligand or auxiliary for asymmetric transformations in organic synthesis, including carbonyl reductions, aldol reactions, Diels-Alder reactions, and more (B. Cho & Ok Kyoung Choi, 2002).

- Enantioselective Reactions : Amino-indanol derivatives like this compound are excellent catalysts for enantioselective reactions, such as Diels-Alder reactions involving various dienophiles (J. Y. Soh & Choon‐Hong Tan, 2009).

Synthesis of Secondary Alcohols

- Catalytic Asymmetric Syntheses : Using cis-1-amino-2-indanols as chiral ligands in the catalytic asymmetric reduction of ketones, researchers have been able to produce secondary alcohols with high enantiomeric excesses (B. D. Simone et al., 1995).

Optical Activity and Stereochemistry

- Circular Dichroism Studies : The circular dichroism of amino indanols, including this compound, has been studied to understand the correlation with their absolute configuration and stereochemistry (E. Dornhege & G. Snatzke, 1970).

Synthesis of Anti-Aldols

- Ester-Derived Titanium Enolate Aldol Reaction : Optically active cis-1-amino-2-indanol-derived oxazolidinones have been used as chiral auxiliaries in syn-aldol reactions, which are crucial in the enantioselective construction of carbon-carbon bonds in organic synthesis (Arun K. Ghosh & M. Onishi, 1996).

HIV Protease Inhibitor Synthesis

- Key Intermediate for HIV Protease Inhibitors : (1S,2R)-1-amino-2-indanol is a key intermediate in the synthesis of HIV protease inhibitors, demonstrating its significant application in pharmaceutical chemistry (A. Demir et al., 2000).

Various Synthesis Methods

- Enantioselective Syntheses : Different methods have been developed for the enantioselective synthesis of cis-1-amino-2-indanol, showcasing its importance in stereoselective organic synthesis (Eun Jin Kim et al., 2006).

Chiral Auxiliary Development

- Highly Efficient Chiral Auxiliary : Cis-2-amino-1-indanol, a related compound, has been synthesized and used as a chiral auxiliary in various stereoselective reactions, highlighting the broader class of amino-indanols in stereoselective organic synthesis (A. Sudo & K. Saigo, 1996).

Mecanismo De Acción

Target of Action

1-Amino-2-indanol is an important building block in many areas of chemistry . It is used as a skeleton in many ligands, catalysts, and chiral auxiliaries . It has been incorporated in numerous bioactive structures .

Mode of Action

This compound plays a central role in organic synthesis as a ligand or chiral auxiliary due to its rigid cyclic skeleton . This structure is the key moiety of BOX and PyBOX ligands widely used in asymmetric catalysis . Notably, oxazaborilidine catalysts derived from cis-1-amino-2-indanol are often more efficient than other chiral 1-amino-2-alcohol structures in the enantioselective reduction in carbonyl compounds .

Biochemical Pathways

In addition, cis-1-amino-2-indanol is an important derivative when used as a chiral auxiliary in several asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction . This compound, like other chiral amines, also has applications in the resolution of racemic carboxylic acid bearing a chiral carbon at position α .

Pharmacokinetics

It is known that the compound’s adme properties can impact its bioavailability .

Result of Action

This compound is also an interesting substructure for drug design. It is present in Indinavir sulfate (Crixivan®), an HIV protease inhibitor for the treatment of acquired immunodeficiency syndrome (AIDS) developed by Merck , or in KNI-10006 for anti-malarial treatment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869736 | |

| Record name | 1-Amino-2,3-dihydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74165-73-4 | |

| Record name | 1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Yes, several studies utilize spectroscopic techniques to characterize 1-amino-2-indanol and its interactions. For example, infrared (IR) absorption and vibrational circular dichroism (VCD) spectroscopy were used to study the hydrogen bonding behavior of (1S,2R)-(-)-cis-1-amino-2-indanol in solutions. [] This study revealed that the molecule forms both intramolecular and intermolecular hydrogen bonds, influencing its overall conformation and interactions.

A: No, the different stereoisomers of this compound often exhibit distinct properties and applications. For instance, (1S,2R)-1-amino-2-indanol is a key component in the synthesis of Indinavir, an HIV protease inhibitor. [, ] This highlights the importance of stereochemical control in synthetic methodologies employing this compound.

- Asymmetric Reduction: It acts as a chiral ligand in ruthenium-catalyzed transfer hydrogenation reactions, facilitating the enantioselective synthesis of aryl alcohols. [] Notably, a trend observed in these reactions reveals that substrates bearing electron-withdrawing groups lead to higher enantiomeric excesses compared to those with electron-donating groups.

- Aldol Reactions: (1S,2R)-cis-1-amino-2-indanol can be transformed into effective chiral auxiliaries, such as oxazolidinones, employed in diastereoselective aldol reactions. [, ] These reactions facilitate the formation of enantioenriched anti-aldol products.

- Oxazaborolidine Catalyst: This compound can be utilized in the in situ synthesis of chiral oxazaborolidine catalysts, which find application in the enantioselective reduction of prochiral ketones to their corresponding alcohols. []

ANone: this compound, particularly its (1S,2R)-cis enantiomer, serves as a crucial building block in asymmetric synthesis. It is frequently employed as a chiral auxiliary or ligand in various reactions, including:

A: Yes, derivatives of this compound have shown promising catalytic properties. For instance, tridentate Schiff base chromium(III) complexes, derived from this compound, effectively catalyze the enantioselective ring opening of meso aziridines with trimethylsilyl azide (TMSN3). []

A: Yes, chiral bisoxazoline ligands, synthesized from (1R,2S)-(+)-cis-1-amino-2-indanol, have proven valuable in asymmetric catalysis. [] These ligands are particularly effective in enantioselective 1,3-dipolar cycloaddition reactions of nitrile imines with α-substituted and α,β-disubstituted α,β-unsaturated carbonyl compounds. [] This reaction provides a route to chiral dihydropyrazoles with high enantioselectivity.

A: Absolutely, computational methods, including density functional theory (DFT) calculations, are extensively utilized to investigate this compound. One study employed DFT calculations within the framework of the cluster-in-the-liquid model to simulate the IR and VCD spectra of (1S,2R)-(-)-cis-1-amino-2-indanol in solution. [] This study provided valuable insights into the molecule's conformational preferences and interactions with solvent molecules.

A: Yes, DFT calculations have been instrumental in understanding the mechanism and stereoselectivity of reactions catalyzed by this compound derivatives. For example, in the asymmetric Petasis reaction utilizing (1S,2R)-1-amino-2-indanol, DFT calculations shed light on the favored nucleophilic attack trajectory and the role of the chiral auxiliary in controlling stereochemistry. []

A: Yes, certain microorganisms demonstrate the ability to biotransform indene into valuable chiral compounds, including cis-(1S,2R)-indandiol, a precursor to cis-1-amino-2-indanol. This bioconversion has been successfully achieved using strains of Rhodococcus, Pseudomonas putida, and Escherichia coli. [] Interestingly, Gram-negative bacteria, such as P. putida and E. coli, exhibit higher tolerance to indene and its biotransformation products compared to Gram-positive Rhodococcus strains.

A: Yes, this compound has demonstrated the ability to form organized supramolecular structures. In one study, a chiral supramolecular organic fluorophore with a 2D layered network structure was created by combining this compound with 2-anthracenecarboxylic acid. [] Remarkably, this chiral fluorophore exhibits circularly polarized luminescence (CPL) in the solid state without fluorescence quenching, highlighting its potential in materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

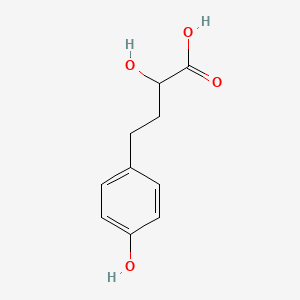

![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)

![Cucurbit[10]uril](/img/structure/B1258260.png)

![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)